6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL is an organic compound with the molecular formula C14H20O3 It is characterized by the presence of a methoxyphenyl group attached to a hexenol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL typically involves the reaction of 1,6-hexanediol with 4-methoxybenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the hexanediol attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-[(4-Methoxyphenyl)methoxy]hex-2-enal or 6-[(4-Methoxyphenyl)methoxy]hexanoic acid.
Reduction: Formation of 6-[(4-Methoxyphenyl)methoxy]hexanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with biological receptors, modulating their activity. The compound’s effects are mediated through its ability to alter cellular signaling pathways, leading to various biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[(4-Methoxyphenyl)methoxy]hexan-1-ol
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
- 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
Uniqueness
6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a hexenol chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
831228-09-2 |
---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
6-[(4-methoxyphenyl)methoxy]hex-2-en-1-ol |
InChI |
InChI=1S/C14H20O3/c1-16-14-8-6-13(7-9-14)12-17-11-5-3-2-4-10-15/h2,4,6-9,15H,3,5,10-12H2,1H3 |
InChI-Schlüssel |
WLUMDRZGAKRQFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COCCCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.